molecular formula C7H12F2O3 B15092280 Bis(3-fluoropropyl) carbonate

Bis(3-fluoropropyl) carbonate

Cat. No.: B15092280
M. Wt: 182.16 g/mol
InChI Key: FZDXLCQAJDXWHB-UHFFFAOYSA-N
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Description

Bis(3-fluoropropyl) carbonate is an organic compound characterized by the presence of two 3-fluoropropyl groups attached to a carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-fluoropropyl) carbonate typically involves the reaction of 3-fluoropropanol with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as follows:

2C3H7FOH+COCl2(C3H7FO)2CO+2HCl2 \text{C}_3\text{H}_7\text{F}\text{OH} + \text{COCl}_2 \rightarrow (\text{C}_3\text{H}_7\text{F}\text{O})_2\text{CO} + 2 \text{HCl} 2C3​H7​FOH+COCl2​→(C3​H7​FO)2​CO+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of alternative carbonylating agents, such as dimethyl carbonate, can also be explored to minimize the use of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

Bis(3-fluoropropyl) carbonate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield 3-fluoropropanol and carbon dioxide.

    Transesterification: It can participate in transesterification reactions with alcohols to form different carbonate esters.

    Nucleophilic Substitution: The fluorine atoms in the 3-fluoropropyl groups can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a base, such as sodium hydroxide.

    Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.

    Nucleophilic Substitution: Requires nucleophiles like amines or thiols and may be facilitated by catalysts or elevated temperatures.

Major Products

    Hydrolysis: 3-Fluoropropanol and carbon dioxide.

    Transesterification: Various carbonate esters depending on the alcohol used.

    Nucleophilic Substitution: Substituted products where the fluorine atoms are replaced by nucleophiles.

Scientific Research Applications

Bis(3-fluoropropyl) carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(3-fluoropropyl) carbonate in various applications depends on its chemical reactivity. In organic synthesis, it acts as a carbonylating agent, facilitating the formation of carbonate esters. In materials science, its incorporation into polymers can enhance properties such as thermal stability and mechanical strength. The molecular targets and pathways involved are specific to the application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl Carbonate: A widely used carbonate ester with similar reactivity but different physical properties.

    Ethylene Carbonate: Another carbonate ester commonly used in electrolytes for lithium-ion batteries.

    Propylene Carbonate: Similar to ethylene carbonate but with a different molecular structure, offering distinct properties.

Uniqueness

Bis(3-fluoropropyl) carbonate is unique due to the presence of fluorine atoms, which impart specific chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, making it suitable for specialized applications in organic synthesis and materials science.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, materials science, and pharmaceuticals. Further research and development may uncover additional uses and improve production methods, enhancing its utility in diverse fields.

Properties

Molecular Formula

C7H12F2O3

Molecular Weight

182.16 g/mol

IUPAC Name

bis(3-fluoropropyl) carbonate

InChI

InChI=1S/C7H12F2O3/c8-3-1-5-11-7(10)12-6-2-4-9/h1-6H2

InChI Key

FZDXLCQAJDXWHB-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OCCCF)CF

Origin of Product

United States

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